L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-
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Overview
Description
TNO003 is a selective fluorogenic substrate used primarily in biochemical research. It is known for its application as a fluorescent dye, particularly in the study of matrix metalloproteinases (MMPs). The compound is characterized by its high specificity and sensitivity, making it a valuable tool in various scientific investigations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TNO003 involves multiple steps, starting with the preparation of the core peptide structure. The process typically includes the following steps:
Peptide Synthesis: The core peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Fluorophore Attachment: A fluorophore is attached to the peptide to enable its use as a fluorescent substrate.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level
Industrial Production Methods
Industrial production of TNO003 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure consistency and high yield. The production is carried out under stringent quality control measures to maintain the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
TNO003 primarily undergoes hydrolysis reactions when interacting with matrix metalloproteinases. The hydrolysis of the peptide bond in the presence of MMPs results in the release of the fluorophore, which can then be detected using fluorescence spectroscopy .
Common Reagents and Conditions
Reagents: Common reagents used in the reactions involving TNO003 include buffer solutions (e.g., Tris-HCl), metal ions (e.g., calcium or zinc), and MMP enzymes.
Conditions: The reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions
Major Products
The major product formed from the hydrolysis of TNO003 is the free fluorophore, which emits fluorescence upon excitation. This fluorescence can be measured to quantify the activity of MMPs in various samples .
Scientific Research Applications
TNO003 has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study enzyme kinetics and reaction mechanisms.
Biology: Employed in the detection and quantification of MMP activity in biological samples, such as tissue extracts and cell cultures.
Medicine: Utilized in the development of diagnostic assays for diseases associated with abnormal MMP activity, such as cancer and arthritis.
Industry: Applied in the screening of potential MMP inhibitors for therapeutic development
Mechanism of Action
TNO003 exerts its effects through its interaction with matrix metalloproteinases. The compound is designed to be a substrate for these enzymes. Upon cleavage by MMPs, the fluorophore is released, resulting in an increase in fluorescence. This fluorescence can be measured to determine the activity of MMPs. The molecular targets of TNO003 are the active sites of MMPs, where the hydrolysis of the peptide bond occurs .
Comparison with Similar Compounds
Similar Compounds
TNO002: Another fluorogenic substrate with a different peptide sequence, used for similar applications.
TNO004: A variant with a different fluorophore, offering different spectral properties.
TNO005: A substrate designed for a different class of enzymes but with similar applications in fluorescence-based assays
Uniqueness
TNO003 is unique due to its high specificity for matrix metalloproteinases and its robust fluorescence signal upon hydrolysis. This makes it particularly useful in applications where precise quantification of MMP activity is required. Its design allows for minimal background fluorescence, enhancing the accuracy of measurements .
Properties
CAS No. |
202273-56-1 |
---|---|
Molecular Formula |
C99H144N28O20S |
Molecular Weight |
2078.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C99H144N28O20S/c1-7-21-71(89(136)121-77(56-61-57-112-68-25-9-8-22-65(61)68)92(139)117-72(29-16-50-110-98(103)104)90(137)118-73(88(135)113-59(4)86(133)115-70(85(102)132)26-10-12-47-100)43-45-81(128)108-53-52-107-69-28-14-24-67-66(69)23-15-33-80(67)148(145,146)147)116-91(138)74(44-46-83(130)131)119-95(142)84(58(2)3)122-94(141)79-32-20-55-127(79)97(144)76(27-11-13-48-101)120-93(140)78-31-19-54-126(78)96(143)75(30-17-51-111-99(105)106)114-82(129)34-18-49-109-87(134)60-35-37-62(38-36-60)123-124-63-39-41-64(42-40-63)125(5)6/h8-9,14-15,22-25,28,33,35-42,57-59,70-79,84,107,112H,7,10-13,16-21,26-27,29-32,34,43-56,100-101H2,1-6H3,(H2,102,132)(H,108,128)(H,109,134)(H,113,135)(H,114,129)(H,115,133)(H,116,138)(H,117,139)(H,118,137)(H,119,142)(H,120,140)(H,121,136)(H,122,141)(H,130,131)(H4,103,104,110)(H4,105,106,111)(H,145,146,147)/t59-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,84-/m0/s1 |
InChI Key |
CHJOVJMJSNVZOK-IHGIPRDASA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)NCCNC3=CC=CC4=C3C=CC=C4S(=O)(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)CCCNC(=O)C7=CC=C(C=C7)N=NC8=CC=C(C=C8)N(C)C |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)NCCNC3=CC=CC4=C3C=CC=C4S(=O)(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CCCNC(=O)C7=CC=C(C=C7)N=NC8=CC=C(C=C8)N(C)C |
Origin of Product |
United States |
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